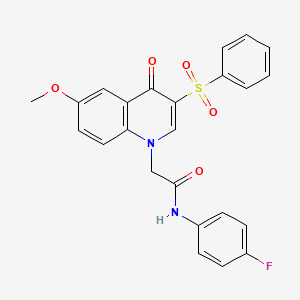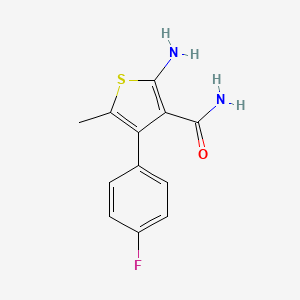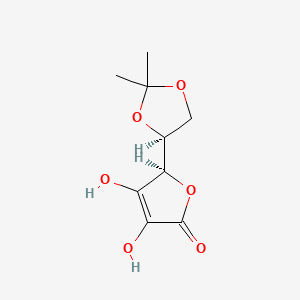![molecular formula C9H6N4O B2373575 [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-68-2](/img/structure/B2373575.png)
[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .
Synthesis Analysis
The synthesis of “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” involves a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . A variety of quinoxalinones and hypervalent iodine (III) reagents were tolerated well . A refreshed synthesis of the core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Molecular Structure Analysis
The “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” include a [3 + 2] azide–alkyne cycloaddition and intramolecular Ullmann-type C–N coupling process .科学的研究の応用
Synthesis and Derivative Development
Novel Derivatives Synthesis : Research shows the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, highlighting chemical transformations to create a variety of derivatives from this compound (R. Al-Salahi & D. Geffken, 2011).
Synthesis via Dimroth Rearrangement : The creation of 2,4-disubstituted-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-ones through Dimroth rearrangement of isomers, using a synthetic strategy based on 1,5-electrocyclization (A. S. Shawali, H. Hassaneen & N. Shurrab, 2008).
Pharmacological Investigation
Benzodiazepine Binding Activity : The synthesis of triazoloquinazolin-5(6H)-one compounds showed significant binding affinity to the benzodiazepine receptor, with some derivatives emerging as potent benzodiazepine antagonists (J. Francis et al., 1991).
Antihistaminic Activity : A variety of 1,2,4-triazolo[4,3-a]quinazolin-5-ones demonstrated significant in vivo H1-antihistaminic activity, with some compounds outperforming standard antihistamines in efficacy and reduced sedation (V. Alagarsamy et al., 2007).
Theoretical and Computer-Aided Studies
Computer Prediction of Biological Activity : Computer-based prediction tools have been employed to determine the potential anti-asthmatic and anti-allergic activity of triazoloquinazolin-5(4H)-ones (S. Danylchenko et al., 2015).
Quality Control Methods for Antimalarial Agents : Development of quality control methods for triazoloquinazolin-5(4H)-ones as antimalarial agents, emphasizing the need for rigorous evaluation of pharmaceutical substances (S. Danylchenko et al., 2018).
Other Applications
Antimicrobial Activity : Novel triazoloquinazoline-3-carboxamides displayed notable antimicrobial activities against both bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Anticancer Activity : Certain triazoloquinazolines have been identified as potential anticancer agents, with promising activity against various cancer cell lines (S. Kovalenko et al., 2012).
将来の方向性
作用機序
Target of Action
The primary target of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression regulation . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through effective binding with the binding site of PCAF . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline .
Biochemical Pathways
The compound affects the biochemical pathways associated with PCAF. PCAF is involved in the acetylation of histones, which is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can potentially alter gene expression patterns, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking and pharmacokinetic studies were performed to rationalize the binding affinities of the newly designed triazoloquinazolines toward the active site of pcaf and to evaluate the druggability of new compounds .
Result of Action
The compound demonstrates anticancer activity against various human cancer cell lines . For instance, one of the derivatives of the compound showed potent activity with IC50 values of 6.12, 4.08, 7.17, and 6.42 μM against HePG2, MCF-7, PC3, and HCT-116, respectively . These results suggest that the compound’s action leads to a decrease in the viability of cancer cells.
Action Environment
It’s worth noting that the synthesis of the compound involves a [3 + 2] cyclization reaction catalyzed by photoredox between quinoxalinones and hypervalent iodine (iii) reagents . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as light and the presence of certain reagents.
特性
IUPAC Name |
1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-3-1-2-4-7(6)13-8(11-9)5-10-12-13/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGFZKEKNGBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)

![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)

![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)
